![molecular formula C9H15N3O2 B3093943 3-(Boc-aminomethyl)pyrazole CAS No. 1251033-82-5](/img/structure/B3093943.png)
3-(Boc-aminomethyl)pyrazole
Overview
Description
3-(Boc-aminomethyl)pyrazole is a chemical compound with the molecular formula C9H15N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminomethyl group at the 3-position of the pyrazole ring. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Mechanism of Action
Target of Action
3-(Boc-aminomethyl)pyrazole is a boron-containing compound . Boron compounds are known to be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the transition metals used in the SM coupling reaction .
Mode of Action
The mode of action of this compound involves its interaction with the transition metal catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal becomes oxidized through its donation of electrons to form a new metal-carbon bond . In the transmetalation step, the boron compound transfers the organic group to the transition metal .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dry environment between 2-8°c . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of new carbon-carbon bonds . This can lead to the synthesis of more complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity . The compound should be stored in a dry environment between 2-8°C to maintain its stability . The efficacy of the SM coupling reaction in which the compound is used may also be influenced by the specific conditions under which the reaction is carried out .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-aminomethyl)pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the reaction of hydrazine with ethyl acetoacetate can yield pyrazole derivatives.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through the reaction of the pyrazole derivative with formaldehyde and a secondary amine, followed by reduction.
Protection with Boc Group: The final step involves the protection of the aminomethyl group with the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the aminomethyl-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 3-(Boc-aminomethyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free aminomethyl-pyrazole.
Oxidized and Reduced Derivatives: Depending on the reaction conditions, various oxidized and reduced derivatives of the pyrazole ring can be obtained.
Scientific Research Applications
Synthesis of 3-(Boc-aminomethyl)pyrazole
The synthesis of this compound typically involves the reaction of pyrazole derivatives with Boc-protected amines. Various methods have been developed to enhance yields and selectivity, including:
- Direct N-alkylation : Utilizing primary aliphatic or aromatic amines to form N-substituted pyrazoles.
- Cyclization reactions : Employing hydrazine derivatives in the presence of carbonyl compounds to create pyrazole scaffolds.
Biological Activities
This compound and its derivatives exhibit a range of biological activities, making them valuable in drug development. Key findings include:
Antimicrobial Properties
Research indicates that pyrazole derivatives possess antimicrobial activity against various pathogens, potentially serving as new antimicrobial agents. For instance, studies have shown that certain ferrocenyl-substituted pyrazoles exhibit promising antimicrobial effects, suggesting that similar modifications to this compound could enhance its efficacy against resistant strains .
Neuroprotective Effects
Recent investigations into pyrazole scaffolds have highlighted their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specific derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for managing symptoms associated with these conditions .
Anti-cancer Activity
The inhibition of angiogenesis is a critical target in cancer therapy. Pyrazole derivatives have been studied for their ability to inhibit angiogenesis, thereby potentially limiting tumor growth and metastasis . The structural modifications in this compound may enhance its anti-cancer properties through similar mechanisms.
Agrochemical Applications
In addition to medicinal uses, this compound has applications in agrochemicals:
- Fungicides : Pyrazole carboxylic acid amides are known for their effectiveness as fungicides, contributing to crop protection strategies .
- Pesticides : The broad-spectrum activity of pyrazoles against various pests positions them as valuable components in developing new pesticides.
Synthesis and Characterization Study
A study focused on synthesizing novel methyl (3)5-(N-Boc) pyrazoles demonstrated effective methods for creating compounds with high yields. The characterization of these compounds confirmed their potential utility in both medicinal and agricultural applications .
Antimicrobial Screening
Another case study explored the antimicrobial potential of synthesized ferrocenyl-substituted pyrazoles, revealing activity against human pathogens at concentrations between 85–95 μg/ml. This underscores the importance of structural modifications in enhancing biological activity .
Data Tables
Application Area | Activity Type | Key Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial | Effective against resistant pathogens |
Neurodegenerative Diseases | Acetylcholinesterase Inhibition | Potential treatment for Alzheimer's and Parkinson's |
Agrochemicals | Fungicidal | Effective fungicides for crop protection |
Comparison with Similar Compounds
3-Aminomethylpyrazole: Lacks the Boc protecting group, making it more reactive but less stable.
3-(Acetylaminomethyl)pyrazole: Contains an acetyl protecting group instead of Boc, offering different reactivity and stability profiles.
3-(Methoxymethyl)pyrazole: Features a methoxy group, altering its electronic properties and reactivity.
Uniqueness: 3-(Boc-aminomethyl)pyrazole is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis, offering versatility in the preparation of various derivatives.
Biological Activity
3-(Boc-aminomethyl)pyrazole, a compound characterized by its pyrazole structure and a Boc (tert-butyloxycarbonyl) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name: this compound
- CAS Number: 1251033-82-5
- Molecular Formula: C₉H₁₃N₃O₂
The presence of the Boc group enhances the compound's stability and solubility, making it a suitable candidate for various biological assays.
Biological Activity Overview
This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer.
Key Findings in Biological Activity
-
Enzyme Inhibition:
- Research has shown that derivatives of pyrazole compounds exhibit significant inhibitory effects on various kinases. Notably, this compound has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
- A study highlighted that certain pyrazole-based compounds selectively inhibited CDK16 with an EC50 value of 33 nM, demonstrating the potential for targeted cancer therapies .
-
Cytotoxicity:
- The compound's cytotoxic effects have been evaluated in several cancer cell lines. It has shown dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .
- For instance, compounds derived from the pyrazole framework have been tested against human cervix carcinoma (HeLa) cells and exhibited varying degrees of cytotoxicity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies have identified key structural features that enhance potency and selectivity:
- Substitution Patterns:
- Boc Group Influence:
Case Studies
-
In Vitro Studies on Kinase Inhibition:
- A comprehensive study evaluated multiple pyrazole derivatives for their kinase inhibitory properties. The results indicated that certain modifications led to enhanced selectivity for CDK16 over other kinases, supporting the hypothesis that structural diversity can lead to improved therapeutic profiles .
- Antiproliferative Activity:
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-(1H-pyrazol-5-ylmethyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-6-7-4-5-11-12-7/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNFVHMWICVPPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=NN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251033-82-5 | |
Record name | tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.